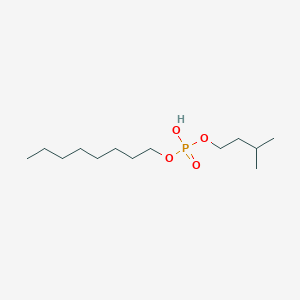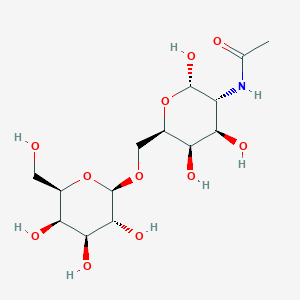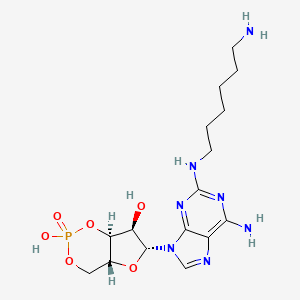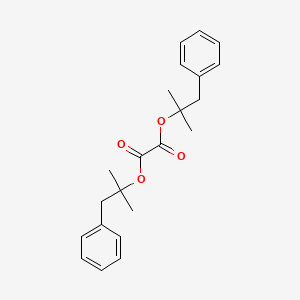
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester typically involves the esterification of ethanedioic acid with 1,1-dimethyl-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester groups may undergo hydrolysis to release ethanedioic acid, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanedioic acid, dimethyl ester: A simpler ester of ethanedioic acid with two methyl groups instead of 1,1-dimethyl-2-phenylethyl groups.
Ethanedioic acid, diethyl ester: Another ester of ethanedioic acid with two ethyl groups.
Ethanedioic acid, 1,2-bis(phenylmethyl) ester: An ester with two phenylmethyl groups.
Uniqueness
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is unique due to the presence of bulky 1,1-dimethyl-2-phenylethyl groups, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct steric and electronic effects, making it different from simpler esters of ethanedioic acid.
Propiedades
Número CAS |
70714-74-8 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
bis(2-methyl-1-phenylpropan-2-yl) oxalate |
InChI |
InChI=1S/C22H26O4/c1-21(2,15-17-11-7-5-8-12-17)25-19(23)20(24)26-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Clave InChI |
JNQGUZHCDNTTRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)OC(=O)C(=O)OC(C)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


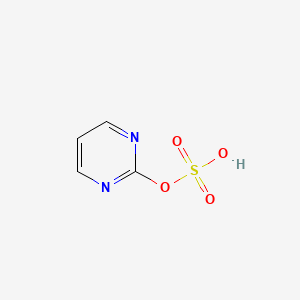
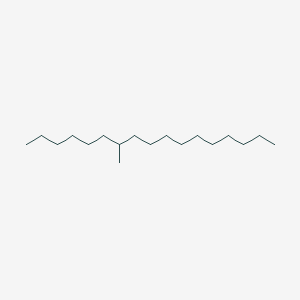

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

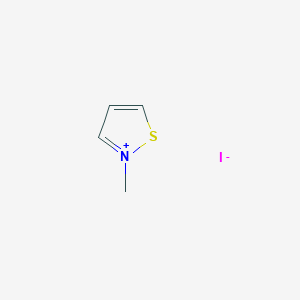
![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
